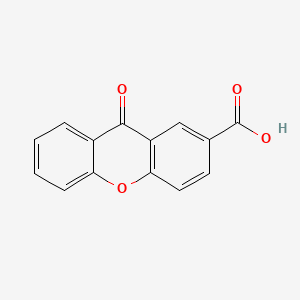

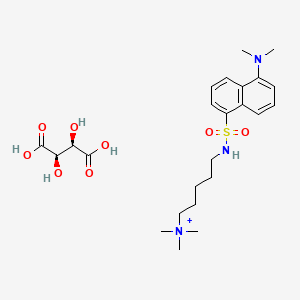

9-Oxo-9H-xanthene-2-carboxylic acid

Übersicht

Wissenschaftliche Forschungsanwendungen

Pharmacological Research: Antimicrobial Activity

9-Oxo-9H-xanthene-2-carboxylic acid has been studied for its antimicrobial properties. Research has shown that xanthone derivatives exhibit activity against a range of microorganisms, including bacteria and fungi . This compound’s efficacy against pathogens like Escherichia coli and Staphylococcus aureus makes it a potential candidate for developing new antimicrobial agents.

Organic Synthesis: Molecular Scaffold

In organic chemistry, 9-Oxo-9H-xanthene-2-carboxylic acid serves as a molecular scaffold for synthesizing various analogues and derivatives . Its structure allows for modifications that can lead to the creation of compounds with diverse biological activities, making it valuable for drug discovery and development.

Medicinal Chemistry: Amyloid Fibril Inhibition

This compound has been identified as a potential inhibitor of amyloid fibril formation, which is a key factor in the development of neurodegenerative diseases . By preventing the conformational changes in proteins that lead to fibril formation, it could contribute to therapeutic strategies for conditions like Alzheimer’s disease.

Biochemistry: Enzyme Inhibition

In biochemistry, 9-Oxo-9H-xanthene-2-carboxylic acid is used to study enzyme inhibition mechanisms. Its interaction with enzymes can provide insights into their functioning and help identify new targets for drug development .

Industrial Applications: Chemical Intermediate

The compound is utilized as a chemical intermediate in the synthesis of dyes, fluorescent materials, and pharmaceuticals . Its versatility in chemical reactions makes it a valuable asset in industrial chemistry.

Environmental Applications: Antimicrobial Agent

Due to its antimicrobial properties, 9-Oxo-9H-xanthene-2-carboxylic acid could be used in environmental applications to control microbial growth. This includes water treatment processes and the development of antimicrobial coatings to prevent biofilm formation .

Safety and Hazards

Wirkmechanismus

Target of Action

A similar compound, xanthene-9-carboxylic acid, has been reported to inhibit the transthyretin (ttr) conformational changes, which facilitate amyloid fibril formation .

Mode of Action

Based on the reported activity of similar xanthene derivatives, it may interact with its targets and induce conformational changes .

Biochemical Pathways

If it acts similarly to xanthene-9-carboxylic acid, it may be involved in the regulation of amyloid fibril formation .

Result of Action

If it acts similarly to Xanthene-9-carboxylic Acid, it may prevent the formation of amyloid fibrils .

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

9-oxoxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRWSKMJDGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193261 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-9H-xanthene-2-carboxylic acid | |

CAS RN |

40274-67-7 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that 9-Oxoxanthene-2-carboxylic acid primarily acts as an antagonist at specific prostaglandin receptors, particularly the E-prostanoid (EP) receptors. [, , , , , , , , , , , ] Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and smooth muscle contraction.

A: While 9-Oxoxanthene-2-carboxylic acid demonstrates affinity for both EP1 and EP2 receptors, it generally displays higher selectivity for the EP2 subtype. [, , , , , , ] This selectivity is crucial in understanding its pharmacological effects and potential therapeutic applications.

A: By blocking EP2 receptors, 9-Oxoxanthene-2-carboxylic acid can inhibit the downstream signaling cascades triggered by prostaglandin E2 (PGE2) binding to these receptors. [, , ] This inhibition can lead to various effects, including:

- Reduced Airway Inflammation: 9-Oxoxanthene-2-carboxylic acid was shown to attenuate Lipopolysaccharide (LPS)-induced airway neutrophilia in mice, suggesting a potential role in mitigating inflammation. []

- Modulation of Smooth Muscle Contraction: Studies on airway and vascular smooth muscle show that 9-Oxoxanthene-2-carboxylic acid can influence contraction responses induced by various stimuli, including PGE2 and acetylcholine. [, , , ]

- Altered Pain Perception: In a spinal cord injury model, blocking EP2 receptors with 9-Oxoxanthene-2-carboxylic acid contributed to a decrease in the hyperresponsiveness of dorsal horn neurons, suggesting its potential in pain management. []

A: Although primarily recognized for its action on EP receptors, research suggests that at higher concentrations, 9-Oxoxanthene-2-carboxylic acid might also exhibit some affinity for thromboxane A2 (TXA2) receptors. [] This interaction could contribute to its observed effects on vascular smooth muscle.

ANone: The molecular formula of 9-Oxoxanthene-2-carboxylic acid is C14H8O4, and its molecular weight is 240.21 g/mol.

A: Yes, the crystal structure of a complex involving a mutated transthyretin protein bound to 4-chloro-9-oxo-9H-xanthene-2-carboxylic acid has been determined. [] This information can be valuable for understanding the binding interactions of this class of compounds.

A: A study investigating cloxacepride, a structurally related compound with anti-allergic properties, explored the impact of various chemical modifications on its activity. [] Although not directly focused on 9-Oxoxanthene-2-carboxylic acid, the findings provide valuable insights into the SAR of this class of compounds.

ANone: Given its interaction with prostanoid receptors, research suggests that 9-Oxoxanthene-2-carboxylic acid and its derivatives hold potential as tools for investigating:

- Inflammatory diseases: Its ability to modulate inflammatory responses in the airways suggests potential applications in asthma and other inflammatory lung diseases. []

- Pain management: The observed effects on pain perception in spinal cord injury models warrant further investigation for chronic pain conditions. []

- Cardiovascular diseases: Its impact on vascular smooth muscle contraction and potential interactions with TXA2 receptors might offer insights into cardiovascular regulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)

![N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1199779.png)

![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1199792.png)